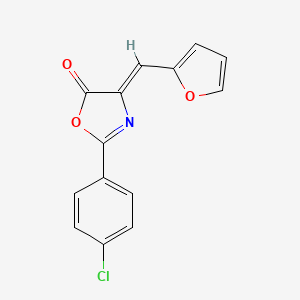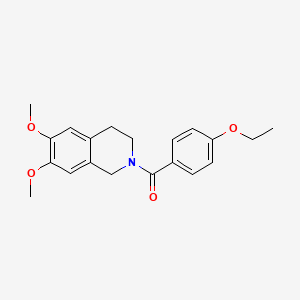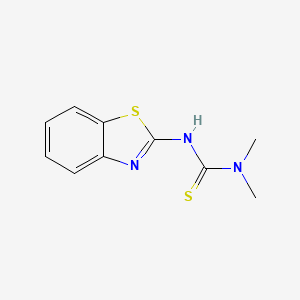
2-(4-chlorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 4CPIOL and is a member of the oxazole family of compounds. The unique structure of 4CPIOL makes it a promising candidate for use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 4CPIOL is not fully understood. However, studies have shown that this compound exerts its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell proliferation and survival. 4CPIOL has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth, including cyclin-dependent kinases and matrix metalloproteinases.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 4CPIOL has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4CPIOL in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for use in cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4CPIOL. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the mechanism of action of 4CPIOL, which could lead to the development of more effective cancer treatments. Additionally, research on the potential applications of 4CPIOL in other areas, such as neurodegenerative diseases, is also needed.
Synthesemethoden
The synthesis of 4CPIOL can be achieved through several methods, including the condensation of 4-chlorobenzaldehyde with furfural and urea in the presence of a catalyst. Other methods include the reaction of 4-chlorobenzaldehyde with furfural in the presence of ammonium acetate and acetic acid. The yield of 4CPIOL can be improved by using a refluxing solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
4CPIOL has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4CPIOL exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4CPIOL has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
CAS-Nummer |
111865-34-0 |
|---|---|
Molekularformel |
C14H8ClNO3 |
Molekulargewicht |
273.67 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8ClNO3/c15-10-5-3-9(4-6-10)13-16-12(14(17)19-13)8-11-2-1-7-18-11/h1-8H |
InChI-Schlüssel |
GILSFAUKYGJQTP-UHFFFAOYSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)

![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)


![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)

![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)